molecular formula C10H16O B1618488 p-Mentha-1,8-dien-4-ol CAS No. 3419-02-1

p-Mentha-1,8-dien-4-ol

Cat. No. B1618488
CAS RN: 3419-02-1
M. Wt: 152.23 g/mol
InChI Key: OVKDFILSBMEKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Mentha-1, 8-dien-4-ol, also known as limonen-4-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 8-dien-4-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, p-mentha-1, 8-dien-4-ol is primarily located in the cytoplasm. Outside of the human body, p-mentha-1, 8-dien-4-ol can be found in a number of food items such as pepper (spice), citrus, spearmint, and caraway. This makes p-mentha-1, 8-dien-4-ol a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Genotoxicity Evaluation

p-Mentha-1,8-dien-7-al, a structurally related compound to p-Mentha-1,8-dien-4-ol, has been studied for its genotoxic potential. The European Food Safety Authority requested a battery of genotoxicity assays due to concerns about the chemical structure and DNA reactivity. The in vivo studies in rats indicated no significant genotoxic potential (Cohen et al., 2016).

2. Pheromone Component in Insects

p-Mentha-1,3-dien-8-ol, a variant of p-Mentha-1,8-dien-4-ol, has been identified as a pheromone component in the cerambycid beetle Paranoplium gracile. This compound attracted both male and female beetles, suggesting its role as an aggregation-sex pheromone (Collignon et al., 2019).

3. Corrosion Inhibition

2-Allyl-p-mentha-6,8-dien-2-ols, which are derivatives of p-Mentha-1,8-dien-4-ol, have been tested as corrosion inhibitors for steel in hydrochloric acid. These compounds showed significant inhibition efficiency, highlighting their potential in industrial applications (Kharchouf et al., 2014).

4. Metabolism in Animals

The metabolism of d-limonene (p-Mentha-1,8-diene) in rabbits has been studied, providing insights into the metabolic pathways of related compounds like p-Mentha-1,8-dien-4-ol. The study identified various metabolites, contributing to the understanding of biotransformation in animals (Kodama et al., 1974).

5. Aromatic Applications

Synthesis and olfactory evaluation of (8S)-(−)-p-Mentha-1,3-dien-9-ol and its esters, similar to p-Mentha-1,8-dien-4-ol, have been explored. These compounds exhibited floral, fruity, and herbaceous notes, indicating their potential in the fragrance industry (Radoias et al., 2017).

6. Antimicrobial Activity

Nanostructured systems containing essential oils with constituents like trans-p-mentha-2,8-dien-1-ol have shown improved antimicrobial activity. This study highlights the potential of using nanoformulations to enhance the efficacy of natural compounds (Seibert et al., 2019).

properties

CAS RN

3419-02-1

Product Name

p-Mentha-1,8-dien-4-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,11H,1,5-7H2,2-3H3

InChI Key

OVKDFILSBMEKLT-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)(C(=C)C)O

Canonical SMILES

CC1=CCC(CC1)(C(=C)C)O

Other CAS RN

3419-02-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Mentha-1,8-dien-4-ol
Reactant of Route 2
Reactant of Route 2
p-Mentha-1,8-dien-4-ol
Reactant of Route 3
p-Mentha-1,8-dien-4-ol
Reactant of Route 4
p-Mentha-1,8-dien-4-ol
Reactant of Route 5
Reactant of Route 5
p-Mentha-1,8-dien-4-ol
Reactant of Route 6
p-Mentha-1,8-dien-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.